3-(1H-indol-7-yl)propanoic acid
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Overview
Description
3-(1H-indol-7-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound features an indole ring attached to a propanoic acid chain, making it a significant molecule in both synthetic and natural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. For instance, the reaction of phenylhydrazine with 3-oxopropanoic acid under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts such as methanesulfonic acid or other strong acids are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indole-3-propanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(1H-indol-7-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and potential therapeutic effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-7-yl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to:
- Suppress the intestinal immune response .
Improve blood glucose levels: and increase insulin sensitivity.
Inhibit liver lipid synthesis: and inflammatory factors.
Correct intestinal microbial disorders: and maintain the intestinal barrier.
Comparison with Similar Compounds
Similar Compounds
- Indole-3-acetic acid : A plant hormone involved in growth and development.
- Indole-3-propionic acid : Known for its antioxidant properties and potential therapeutic effects in neurodegenerative diseases .
- Tryptophan : An essential amino acid and precursor to serotonin .
Uniqueness
3-(1H-indol-7-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its potential therapeutic applications, particularly in neuroprotection and metabolic regulation, make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(1H-indol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c13-10(14)5-4-8-2-1-3-9-6-7-12-11(8)9/h1-3,6-7,12H,4-5H2,(H,13,14) |
InChI Key |
RNUASFZAEBMZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)NC=C2 |
Origin of Product |
United States |
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